2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole
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Overview
Description
2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a phenyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the attachment of the methylpiperazine moiety through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of more saturated compounds.
Scientific Research Applications
2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in treating schizophrenia.
(2-[(4-methylpiperazin-1-yl)methyl]phenyl)methylamine: Used in early discovery research.
Uniqueness
2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a methylpiperazine moiety makes it a versatile compound for various applications.
Properties
CAS No. |
919088-47-4 |
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Molecular Formula |
C22H28N4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-[4-[4-(4-methylpiperazin-1-yl)butyl]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H28N4/c1-25-14-16-26(17-15-25)13-5-4-6-18-9-11-19(12-10-18)22-23-20-7-2-3-8-21(20)24-22/h2-3,7-12H,4-6,13-17H2,1H3,(H,23,24) |
InChI Key |
WLZWOGCDAPRJBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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